N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide

Description

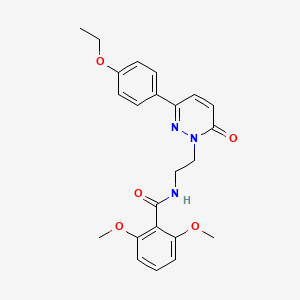

N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide is a synthetic small molecule featuring a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a 4-ethoxyphenyl group at the 3-position. The ethyl linker connects this heterocycle to a 2,6-dimethoxybenzamide moiety.

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5/c1-4-31-17-10-8-16(9-11-17)18-12-13-21(27)26(25-18)15-14-24-23(28)22-19(29-2)6-5-7-20(22)30-3/h5-13H,4,14-15H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSSACVHLPKBSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide is a compound belonging to the class of pyridazinone derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C20H22N4O3

- Molecular Weight : 366.42 g/mol

- CAS Number : 921852-93-9

The compound features a pyridazinone ring, an ethoxyphenyl group, and a dimethoxybenzamide moiety. These structural components contribute to its biological activity by enabling interactions with various molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or modulate the activity of specific enzymes involved in critical biological pathways.

- Receptor Binding : It can bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

- Gene Expression Modulation : The compound may alter gene expression related to immune responses and cancer progression.

Anticancer Activity

Research has demonstrated that pyridazinone derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-468) .

In a comparative study, compounds structurally related to this compound were evaluated for their cytotoxic effects against these cell lines. The results indicated that certain derivatives had GI50 values under 10 µM, showcasing potent anticancer activity .

| Compound | Cell Line | GI50 (µM) | Notes |

|---|---|---|---|

| 2b | MDA-MB-468 | 4.03 | High selectivity |

| 2f | MDA-MB-468 | 2.94 | Stronger than gefitinib |

| 1j | MDA-MB-468 | 6.57 | Most potent in series |

Anti-inflammatory Effects

In addition to its anticancer properties, there is emerging evidence that pyridazinone derivatives may possess anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies

A notable case study involved the synthesis and evaluation of various pyridazinone derivatives for their cytotoxicity against cancer cell lines. Among these derivatives, those with similar structural motifs to this compound showed promising results in inhibiting tumor cell proliferation and inducing apoptosis .

Study Findings

- Synthesis : The compound was synthesized using established methodologies for pyridazinone derivatives.

- Cytotoxic Evaluation : The MTT assay was employed to determine cytotoxic effects across different concentrations.

- Results : Several derivatives exhibited significant growth inhibition against targeted cancer cell lines, with some achieving GI50 values below 5 µM.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in pharmacological applications.

Antimicrobial Properties

Studies have shown that derivatives of pyridazinones, including N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide, possess significant antimicrobial activity against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial enzyme systems essential for survival and replication .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, particularly in the context of inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX). These enzymes are critical in the inflammatory response, and their inhibition can lead to reduced inflammation and pain .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth factors .

Case Studies

Several case studies highlight the applications of this compound in various research contexts:

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against resistant strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than those of standard antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study: Anti-inflammatory Research

In a controlled experiment involving animal models, researchers administered the compound to assess its effects on inflammation-induced pain. The results showed a marked reduction in pain scores compared to control groups treated with traditional NSAIDs, indicating its potential as an alternative anti-inflammatory treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone Derivatives with Aromatic Substituents

Compound 5a: 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide

- Core Structure: Pyridazinone (6-oxopyridazin-1(6H)-yl) with a benzyloxy group at the 3-position and a benzenesulfonamide at the 4-position .

- Key Differences :

- Substituents : The target compound uses a 4-ethoxyphenyl group and a 2,6-dimethoxybenzamide, whereas 5a employs a benzyloxy group and a sulfonamide.

- Synthesis : 5a was synthesized via nucleophilic substitution using benzyl bromide derivatives and potassium carbonate in DMF , contrasting with the target compound’s likely amide coupling or alkylation steps.

- Pharmacological Implications : Sulfonamides (as in 5a) often exhibit enhanced solubility and enzyme-binding affinity compared to benzamides (as in the target compound).

Benzyloxy Pyridazine Derivatives (5a-c)

- Structural Features: These compounds share the pyridazinone core but vary in benzyloxy substituents (e.g., halogenated or methoxy groups) .

- Comparison : The target compound’s 4-ethoxyphenyl group may confer greater metabolic stability than benzyloxy groups, which are prone to oxidative cleavage.

Heterocyclic Analogues with Different Cores

Benzo[b][1,4]oxazin Derivatives (7a-c)

- Core Structure : 4-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one fused with a pyrimidine ring .

- Synthesis involved Cs₂CO₃-mediated coupling of phenyl-1,2,4-oxadiazoles with a benzo[b][1,4]oxazin precursor , differing from the pyridazinone-based synthesis in the target compound.

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

Functional Group Analysis

Research Implications and Limitations

- Synthetic Flexibility: Pyridazinone derivatives (target compound, 5a) allow modular substitution for optimizing pharmacokinetics, whereas benzo[b][1,4]oxazins and pyridines offer distinct electronic profiles .

- Data Gaps : Biological activity data (e.g., IC₅₀, solubility) are absent in the provided evidence, limiting direct pharmacological comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.